molecular formula C46H29N3O B13673412 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine

2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine

Cat. No.: B13673412
M. Wt: 639.7 g/mol
InChI Key: KBXCPDFDDATYAG-UHFFFAOYSA-N
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Description

2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine is a complex organic compound that has garnered significant interest in the field of material science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and subsequent functionalization. One common method involves the Suzuki cross-coupling reaction, which is used to introduce various functional groups onto the spiro core . This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced spiro compounds.

Scientific Research Applications

2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine exerts its effects is primarily related to its electronic properties. The spiro structure provides a rigid and stable framework, which enhances its photophysical properties. The compound can efficiently transport charge carriers, making it an excellent hole-transporting material in optoelectronic devices. Additionally, its ability to undergo various chemical modifications allows for fine-tuning of its electronic and optical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9’-xanthene]-2’-yl-1,3,5-triazine stands out due to its unique combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination provides enhanced stability, rigidity, and electronic properties, making it particularly suitable for high-performance optoelectronic applications .

Properties

Molecular Formula

C46H29N3O

Molecular Weight

639.7 g/mol

IUPAC Name

2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine

InChI

InChI=1S/C46H29N3O/c1-3-13-30(14-4-1)31-23-25-33(26-24-31)44-47-43(32-15-5-2-6-16-32)48-45(49-44)34-27-28-42-40(29-34)46(39-21-11-12-22-41(39)50-42)37-19-9-7-17-35(37)36-18-8-10-20-38(36)46/h1-29H

InChI Key

KBXCPDFDDATYAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC6=C(C=C5)OC7=CC=CC=C7C68C9=CC=CC=C9C1=CC=CC=C81

Origin of Product

United States

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